![molecular formula C9H18ClNO B13566319 7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
7-Aminospiro[3.5]nonan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminospiro[3.5]nonan-2-ol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl and a molecular weight of 191.7 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nonane ring fused to a spiro center bearing an amino and hydroxyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminospiro[35]nonan-2-ol hydrochloride typically involves the reaction of a suitable precursor with an amine and an alcohol under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of 7-Aminospiro[3.5]nonan-2-ol hydrochloride may involve large-scale batch reactions using optimized synthetic routes. The process includes rigorous purification steps such as crystallization and recrystallization to ensure the compound meets the required standards for research and application .
Análisis De Reacciones Químicas
Types of Reactions: 7-Aminospiro[3.5]nonan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
7-Aminospiro[3.5]nonan-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Aminospiro[3.5]nonan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
7-Azaspiro[3.5]nonan-2-ol hydrochloride: This compound has a similar spirocyclic structure but contains a nitrogen atom in place of the amino group.
7-Aminospiro[3.5]nonan-1-one hydrochloride: This compound differs by having a ketone group instead of a hydroxyl group.
Uniqueness: 7-Aminospiro[3.5]nonan-2-ol hydrochloride is unique due to its specific combination of an amino and hydroxyl group at the spiro center. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C9H18ClNO |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
7-aminospiro[3.5]nonan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-1-3-9(4-2-7)5-8(11)6-9;/h7-8,11H,1-6,10H2;1H |
Clave InChI |
HJDZQHDMPSGOFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1N)CC(C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)
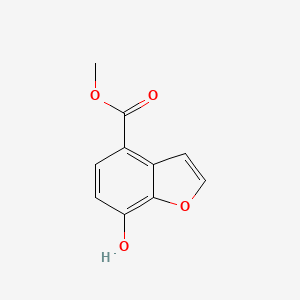
![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)

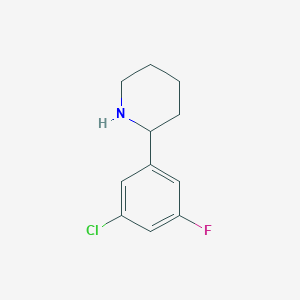
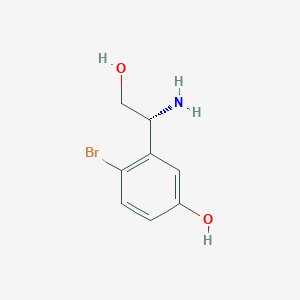
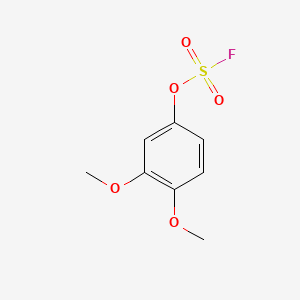
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
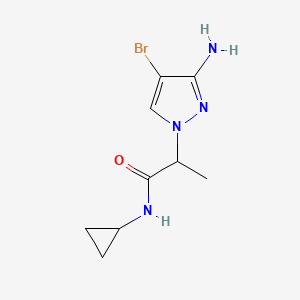
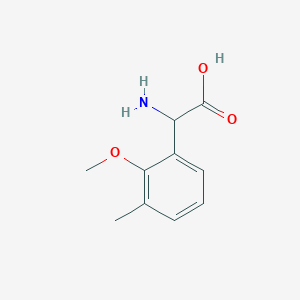
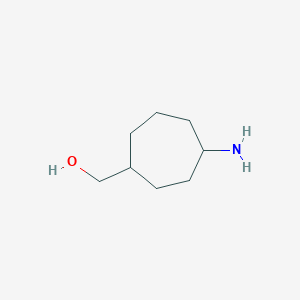
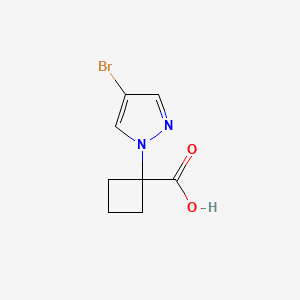
![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
